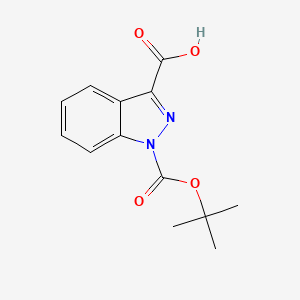

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUHTOPYGFMNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

The most common method involves reacting indazole-3-carboxylic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base. The Chinese patent CN104876872A outlines a scalable protocol:

-

Reactants : Indazole-3-carboxylic acid derivatives (e.g., methyl ester) and (Boc)₂O in a 1:1.1–1.5 molar ratio.

-

Base : Triethylamine or diisopropylethylamine (1.0–2.1 equivalents).

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1–0.5 equivalents).

-

Conditions : 0–50°C for 4–8 hours in dichloromethane or dimethylformamide (DMF).

This method achieves yields exceeding 90% with high purity, attributed to the mild conditions and efficient Boc-group transfer.

Sequential Ester Hydrolysis and Boc Protection

Alternative routes first hydrolyze indazole-3-carboxylate esters to the free acid before Boc protection. The US20110172428A1 patent details:

-

Ester Hydrolysis : Indazole-3-carboxylate (e.g., methyl ester) is treated with aqueous HCl in acetic acid at 90°C, yielding indazole-3-carboxylic acid.

-

Boc Protection : The acid is reacted with (Boc)₂O in DMF using diisopropylethylamine as a base, followed by purification via solvent removal.

This two-step approach avoids side reactions but requires careful control of acidity to prevent decarboxylation.

Indazole Ring Synthesis with Concurrent Boc Protection

Cyclization Using tert-Butyl Nitrite

VulcanChem highlights tert-butyl nitrite-mediated cyclization of ortho-substituted anilines to form Boc-protected indazoles. For example:

-

Substrate : 2-Carboxy-substituted aniline derivatives.

-

Reagent : tert-Butyl nitrite in DMF at 80°C.

-

Outcome : Direct formation of the indazole ring with Boc protection at N1 and a carboxylic acid at C3.

This one-pot method simplifies synthesis but demands precise temperature control to minimize nitrosation byproducts.

Lithiation and Carboxylation

The Der Pharma Chemica study employs directed lithiation for regioselective carboxylation:

-

Protection : Indazole is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group at N1.

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C generates a C3-lithiated species.

-

Carboxylation : Quenching with CO₂ introduces the carboxylic acid, followed by Boc protection using (Boc)₂O.

This method offers exceptional regiocontrol but requires cryogenic conditions, limiting industrial scalability.

Catalytic and Solvent Systems

Solvent Optimization

Catalytic Additives

-

DMAP : Accelerates Boc transfer by activating (Boc)₂O via transient acylpyridinium intermediates.

-

Cerium Chloride : Used in reductive steps (e.g., ester-to-alcohol reduction) to improve selectivity.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 1.45 (s, 9H, Boc), 8.92 (s, 1H, H7) | |

| 13C NMR | δ 155.2 (C=O), 84.3 (Boc C) | |

| HRMS | m/z 263.1028 [M+H]+ |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Boc Protection | 92–95 | >99 | Industrial | Low |

| Cyclization | 75–80 | 95–98 | Lab-scale | Moderate |

| Lithiation | 60–70 | 90–95 | Lab-scale | High |

Direct Boc protection emerges as the most efficient and cost-effective route, while lithiation offers regioselectivity at the expense of practicality.

Applications in Drug Synthesis

The compound’s utility is exemplified in the synthesis of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, a neuronal nicotinic receptor agonist. Coupling Boc-protected indazole-3-carboxylic acid with amines via HBTU/EDC-mediated activation yields diverse pharmacologically active amides .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid can undergo several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.

Substitution: Reagents such as trimethylsilyl iodide and methanol can be used for Boc deprotection followed by substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

Drug Development

One of the primary applications of 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid is in the development of pharmaceuticals. The compound serves as a building block for synthesizing more complex molecules that exhibit biological activity. Its ability to form stable derivatives makes it valuable in creating potential drug candidates.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the synthesis of indazole derivatives from this compound, which showed significant anticancer activity against various cancer cell lines. The derivatives were tested for their ability to inhibit tumor growth, showcasing the potential of 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid in cancer therapeutics.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Moderate | 15 |

| Derivative B | High | 5 |

| Derivative C | Low | 30 |

Biochemical Research

In biochemical research, this compound is utilized as an intermediate in synthesizing enzyme inhibitors and modulators. Its structural features allow for modifications that can enhance binding affinity to specific biological targets.

Case Study: Enzyme Inhibition

Research has shown that modifications of 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid can lead to potent inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives have been synthesized that selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses.

Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Building block for synthesizing bioactive compounds | Anticancer agents |

| Biochemical Research | Intermediate for enzyme inhibitors and modulators | Cyclooxygenase inhibitors |

| Medicinal Chemistry | Synthesis of novel compounds with therapeutic potential | Antiviral and anti-inflammatory agents |

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares key attributes of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid with analogues differing in substituents, biological activity, and applications:

Key Differences and Trends

Protecting Groups vs. Bioactive Substituents :

- The Boc derivative is primarily a synthetic intermediate, while halogenated (e.g., dichlorobenzyl) or acylated derivatives exhibit direct bioactivity. For example, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine) inhibits spermatogenesis and cancer cell motility .

- Boc groups enhance solubility and stability during synthesis, whereas bulky aromatic substituents (e.g., benzyl, benzoyl) modulate target binding and pharmacokinetics .

Synthetic Pathways :

- Boc Protection : Achieved via reaction of indazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

- Suzuki Coupling : Used for aryl-substituted derivatives (e.g., employs Pd-catalyzed cross-coupling to introduce phenyl groups).

- Acylation : Benzoyl derivatives are synthesized using acid chlorides or coupling reagents (e.g., EDCI) .

Physicochemical Properties :

- Lipophilicity : Boc and benzyl groups increase logP values compared to methyl or carboxylic acid derivatives, influencing membrane permeability.

- Crystal Stability : The dichlorobenzyl derivative forms a triclinic crystal lattice (space group P-1, unit cell volume 704.4 ų), enhancing amorphous stability and bioavailability .

Applications: Pharmaceutical Intermediates: Boc-protected compounds are pivotal in multi-step syntheses (e.g., uses 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid to prepare synthetic cannabinoids). Direct Therapeutics: Halogenated derivatives like lonidamine are used in oncology and reproductive health .

Research Findings and Case Studies

Bioactivity of Halogenated Derivatives

Structural Insights from Crystallography

- The dichlorobenzyl derivative exhibits intermolecular hydrogen bonding (O–H···O) between carboxylic acid groups, stabilizing its crystal structure .

Biological Activity

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid (Boc-indazole) is a derivative of indazole, a bicyclic compound known for its diverse biological activities. This article reviews the biological activity of Boc-indazole, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

Boc-indazole interacts with various biological targets, primarily influencing cell viability and proliferation. The following mechanisms have been identified:

- Inhibition of Cancer Cell Growth : Studies indicate that Boc-indazole exhibits antiproliferative effects on different cancer cell lines, including breast and liver cancer cells. The compound appears to disrupt key biochemical pathways associated with cell survival and angiogenesis, leading to reduced tumor growth.

- Anti-inflammatory Effects : Research suggests that Boc-indazole may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity positions it as a potential candidate for treating inflammatory diseases .

Anticancer Activity

Boc-indazole has shown promise in preclinical studies targeting various cancer types:

- Case Study : In vitro assays demonstrated that Boc-indazole significantly decreased the viability of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. It has been tested against:

- Staphylococcus aureus

- Escherichia coli

These studies highlight its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Potential

Boc-indazole has been evaluated for its anti-inflammatory properties:

- Mechanistic Insights : It inhibits the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid | C12H14N2O4 | Anticancer, anti-inflammatory, antimicrobial |

| 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | C9H8BrN3O2 | Antiproliferative against leukemia cells |

| Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | C12H15N3O3 | Antimicrobial and anti-inflammatory |

Research Findings

Recent studies have explored the synthesis and biological evaluation of Boc-indazole derivatives. Notable findings include:

- Enhanced activity through structural modifications, such as varying the substituents on the indazole core.

- The use of Boc protection during synthesis improves yields and simplifies purification processes .

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Investigating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : Understanding the detailed molecular pathways affected by Boc-indazole.

- Clinical trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid?

Answer:

The synthesis typically involves sequential functionalization of the indazole scaffold. A common approach includes:

Protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF or DCM) with a base like DMAP or triethylamine .

Carboxylic acid introduction or activation , often via esterification followed by hydrolysis. For example, methyl ester formation using SOCl₂/MeOH, followed by saponification with NaOH/EtOH .

Purification via recrystallization or column chromatography, monitored by TLC and confirmed via ¹H NMR (e.g., δ 1.5 ppm for tert-butyl protons) and HPLC (≥95% purity) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR spectroscopy : Assign peaks for the tert-butoxycarbonyl group (δ ~1.4–1.5 ppm for CH₃, ~80–85 ppm for quaternary C), indazole aromatic protons (δ 7.2–8.5 ppm), and carboxylic acid (δ ~12–13 ppm if free acid) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M−H]⁻ with <5 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced: How can researchers optimize coupling efficiency of the tert-butoxycarbonyl (Boc) group in indazole derivatives?

Answer:

Optimization strategies include:

- Solvent selection : Anhydrous DCM or THF minimizes side reactions like hydrolysis .

- Catalyst use : DMAP (4-dimethylaminopyridine) enhances Boc protection efficiency by activating the carbonyl .

- Temperature control : Reactions at 0–25°C prevent Boc group decomposition .

- Post-reaction quenching : Use aqueous workup (e.g., NaHCO₃) to remove unreacted Boc₂O .

Advanced: How to resolve discrepancies in crystallographic data for Boc-protected indazole derivatives?

Answer:

Data collection : Use high-resolution X-ray diffractometers (e.g., Cu-Kα radiation) to reduce noise .

Refinement software : SHELXL allows robust refinement of heavy atoms (e.g., Br in analogues) and hydrogen bonding networks .

Validation tools : Check R-factor convergence (<5%), residual density maps, and CCDC deposition for comparative analysis .

Controlled crystallization : Use mixed solvents (e.g., EtOH/water) to improve crystal quality .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .

- Prodrug derivatization : Synthesize methyl esters or amides (e.g., phenylamide) for cell permeability, followed by enzymatic hydrolysis in vivo .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate for kinase inhibitors : The indazole core and Boc group enable modular derivatization (e.g., introducing aryl/heteroaryl substituents) .

- Protease inhibition studies : The carboxylic acid moiety chelates catalytic residues (e.g., in metalloproteases) .

- Biotarget identification : Use fluorescent tags (e.g., BODIPY) conjugated via the carboxylic acid for cellular imaging .

Advanced: How to analyze conflicting bioactivity data across structural analogues?

Answer:

Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-pyridinylmethyl vs. benzyl groups) using IC₅₀ values from enzymatic assays .

Metabolic stability assays : Use human hepatocyte models (e.g., LC-MS detection of carboxylic acid metabolites) to assess degradation pathways .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to potential HCl/SOCl₂ vapors during synthesis .

- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .

Advanced: How to design stability studies for long-term storage of the compound?

Answer:

- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC .

- Light sensitivity : Store in amber vials under argon to prevent photodegradation .

- Lyophilization : For hygroscopic batches, lyophilize and store at −20°C .

Advanced: What mechanistic insights explain the compound’s role in catalytic reactions?

Answer:

- Acid-base catalysis : The carboxylic acid acts as a proton donor in ester hydrolysis or amide bond formation .

- Metal coordination : The indazole nitrogen and carboxylate can chelate transition metals (e.g., Ru²⁺) in organometallic catalysts .

- Steric effects : The bulky Boc group directs regioselectivity in electrophilic substitutions (e.g., nitration at C4/C7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.